1-Nitro-4-(pent-1-yn-1-yl)benzene
Description
1-Nitro-4-(pent-1-yn-1-yl)benzene (C₁₁H₁₁NO₂) is a nitroaromatic compound featuring a pentynyl (C₅H₉) substituent at the para position of a nitrobenzene ring. Nitroaromatic compounds are widely studied for their roles as intermediates in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nitro group, which modulates reactivity and stability .
Properties
CAS No. |
192509-27-6 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-nitro-4-pent-1-ynylbenzene |
InChI |
InChI=1S/C11H11NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-3H2,1H3 |
InChI Key |
YCXUIYGMMOGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Nitro-4-(1-propyn-1-yl)benzene (C₉H₇NO₂)
- Molecular Structure : Features a shorter propynyl (C₃H₃) chain. The crystal structure (space group I2/a) reveals a twofold symmetry axis, with the nitro group nearly coplanar with the benzene ring (O–N–C–C torsion angle: 171.25°) .
- Synthesis: Prepared via a modified Sonogashira reaction using 4-iodonitrobenzene and 1,3-dilithiopropyne, catalyzed by Pd(PPh₃)₂Cl₂ and CuI (72% yield) .
- Applications : Propynylarenes are key intermediates in natural product synthesis and bioactive molecules .
(Z)-1-Nitro-4-(2-phenylbut-1-en-1-yl)benzene
- Structural Difference : Contains an alkenyl (butenyl) group instead of an alkynyl chain. The Z-isomer is synthesized via Pd-catalyzed cross-coupling, highlighting the versatility of transition-metal catalysis for introducing unsaturated substituents .
- Reactivity : Alkenyl nitro compounds are precursors for amines and carbonyl derivatives via reduction or oxidation .
4-Nitrophenyl propargyl ether (C₉H₇NO₃)
- Functional Group : Features an ether-linked propargyl group. The compound’s crystal packing lacks hydrogen bonds, relying on van der Waals interactions .
- Synthetic Utility : Propargyl ethers undergo click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation applications .
Crystallographic and Physicochemical Properties
*Inferred properties based on analogs.
Challenges and Opportunities
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